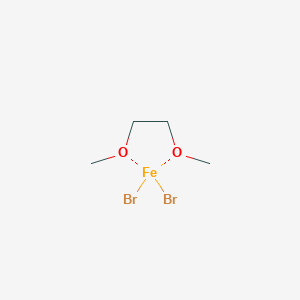

![molecular formula C15H16FNO2 B2893613 2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol CAS No. 1232793-14-4](/img/structure/B2893613.png)

2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

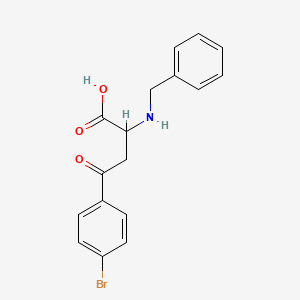

“2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C15H16FNO2 and a molecular weight of 261.29 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:Cc1cc(ccc1F)NCc2cccc(c2O)OC . This indicates that the molecule consists of a fluoro-methylphenyl group attached to a methoxyphenol group via an amino-methyl linker . Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.29 and a molecular formula of C15H16FNO2 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available from the current data .Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

The compound has been linked to methodologies involving high-performance liquid chromatography. For example, a related compound, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, was used as a fluorogenic labelling agent for the HPLC of biologically important thiols such as glutathione and cysteine, highlighting its potential in pharmaceutical formulations analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Radical Scavenging Activity

Another study investigated the radical scavenging activity of phenolic compounds, including p-methoxyphenol, which shares a functional group with the compound . The study utilized density functional theory (DFT) to understand the impact of donor and acceptor groups on phenol's radical scavenging abilities, providing insights into the compound's potential antioxidant properties (Al‐Sehemi & Irfan, 2017).

Radioligand Synthesis for GABA Receptors

The synthesis of 4-(4-[11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid was reported for potential application as a radioligand for GABA receptors in the brain. This indicates its use in neuroscientific research, particularly for studying neurotransmitter systems via positron emission tomography (PET) imaging (Vos & Slegers, 1994).

Synthesis and Reactions in Organic Chemistry

Research into the synthesis and reactions of related fluorinated and methoxylated compounds provides foundational knowledge for the development of novel organic molecules. For instance, studies on the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its reactions showcase the versatility of fluorinated phenols in synthesizing complex organic structures (Pimenova et al., 2003).

Anticancer Activity

The cytotoxicity of polyfunctionalized piperidone oxime ethers, including derivatives with fluoro, chloro, bromo, methyl, and methoxy substituents, was evaluated against HeLa cells. This demonstrates the interest in fluorinated and methoxy-substituted compounds for developing anticancer agents (Parthiban et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-fluoro-3-methylanilino)methyl]-6-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2/c1-10-8-12(6-7-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTAHNUENWTOJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC2=C(C(=CC=C2)OC)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

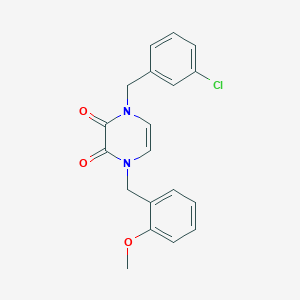

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2893530.png)

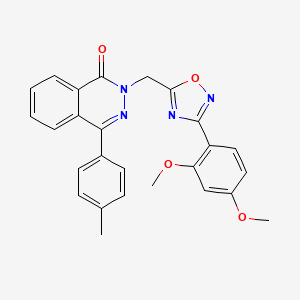

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclopropyl)methanone](/img/structure/B2893532.png)

![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/no-structure.png)

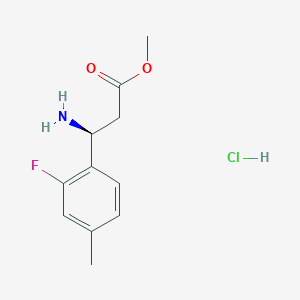

![N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893537.png)

![2-Chloro-N-(cyclobutylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2893538.png)

![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2893540.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2893547.png)

![1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2893553.png)